molecular formula C11H12FNO B2540362 1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one CAS No. 1788094-27-8

1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one

Cat. No.: B2540362
CAS No.: 1788094-27-8
M. Wt: 193.221
InChI Key: JPNRHAXQZGSBQR-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a fluorinated and methyl-substituted aromatic ring attached to the nitrogen of the pyrrolidin-2-one core. This compound has drawn attention in pharmacological research, particularly as a structural analog of cathinones. For instance, its hydrochloride salt, 4F-3Me-α-PVP (MFPVP), is a modified version of α-PVP (1-phenyl-2-(1-pyrrolidinyl)pentan-1-one), a well-known synthetic cathinone. MFPVP shares structural similarities with α-PVP but incorporates a 4-fluoro-3-methylphenyl group, which modifies its physicochemical properties and biological interactions .

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-8-7-9(4-5-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNRHAXQZGSBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Substrate Design

Nucleophilic aromatic substitution (NAS) represents the most direct route to introduce the pyrrolidin-2-one moiety onto the 4-fluoro-3-methylphenyl scaffold. The reaction exploits the electron-withdrawing effects of the fluorine and methyl groups to activate the aromatic ring for substitution. As demonstrated in DEAB analogue syntheses, 4-fluoro-3-methylbenzaldehyde undergoes substitution with pyrrolidine at 100°C for 48 hours in polar aprotic solvents like dimethylformamide (DMF) or ethanol. The fluorine atom is replaced by the pyrrolidine nitrogen, yielding 4-(pyrrolidin-1-yl)-3-methylbenzaldehyde as an intermediate.

Oxidation to Pyrrolidin-2-one

The critical step involves oxidizing the pyrrolidine ring to pyrrolidin-2-one. Ruthenium-based catalysts (e.g., RuCl₃) with co-oxidants like NaIO₄ selectively oxidize the secondary amine to a lactam without affecting the aldehyde group. Post-oxidation, the aldehyde is reduced to a methyl group using NaBH₄ or catalytic hydrogenation, finalizing the target compound. This two-step process achieves yields of 60–75%, with purity >95% after recrystallization from ethanol/diethyl ether.

Key Data:

  • Reagents: Pyrrolidine, RuCl₃, NaIO₄, NaBH₄
  • Conditions: 100°C (NAS), 25°C (oxidation), 48–72 hours
  • Yield: 65% (over two steps)
  • Purity: 97% (HPLC)

Friedel-Crafts Acylation and Cyclization

Acylation of 4-Fluoro-3-methyltoluene

Friedel-Crafts acylation installs a ketone group at the para position of 4-fluoro-3-methyltoluene using acetyl chloride and AlCl₃ in dichloromethane. The resulting 1-(4-fluoro-3-methylphenyl)propan-1-one is brominated at the α-position via radical-initiated bromination (N-bromosuccinimide, AIBN).

Amination and Lactam Formation

The α-bromoketone intermediate reacts with excess pyrrolidine in diethyl ether, forming 1-(4-fluoro-3-methylphenyl)-2-pyrrolidin-1-yl-propan-1-one. Cyclization to the lactam is achieved under acidic conditions (HCl/EtOH), where the amine attacks the carbonyl group, forming the pyrrolidin-2-one ring. This method yields 55–60% over three steps, with the final product isolated as a hydrochloride salt.

Key Data:

  • Reagents: AlCl₃, N-bromosuccinimide, pyrrolidine
  • Conditions: 0°C (acylation), reflux (bromination), room temperature (amination)
  • Yield: 58% (over three steps)
  • Characterization: ¹H NMR (δ 7.92 ppm, aryl protons; δ 3.45 ppm, lactam NH)

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 4-bromo-3-methylfluorobenzene and pyrrolidin-2-one employs BrettPhos-Pd-G3 precatalyst and Cs₂CO₃ in toluene at 110°C. This method directly forms the C–N bond between the aryl bromide and lactam nitrogen, bypassing intermediate steps. Yields reach 70–80% with ligand optimization.

Ullmann-Type Coupling

Copper(I)-mediated coupling using CuI, 1,10-phenanthroline, and K₃PO₄ in DMSO at 120°C provides a lower-cost alternative. While slower (24–36 hours), this method achieves 50–60% yields, suitable for large-scale production.

Key Data:

  • Catalysts: Pd(OAc)₂/BrettPhos, CuI/1,10-phenanthroline
  • Conditions: 110–120°C, 12–36 hours
  • Yield: 78% (Buchwald-Hartwig), 55% (Ullmann)
  • Selectivity: >99% (by GC-MS)

Microwave-Assisted Synthesis

Microwave irradiation accelerates the NAS and cyclization steps, reducing reaction times from days to hours. For example, reacting 4-fluoro-3-methylbenzaldehyde with pyrrolidine under microwave conditions (150°C, 30 minutes) achieves 85% conversion, followed by oxidation in 1 hour. Total yields improve to 80% with energy-efficient purification.

Key Data:

  • Equipment: CEM Discover SP Microwave Synthesizer
  • Conditions: 150°C, 300 W, 30–60 minutes
  • Yield: 80% (over two steps)
  • Energy Savings: 40% reduction vs conventional methods

Comparative Analysis of Synthetic Methods

Method Yield Purity Time Cost Scalability
NAS + Oxidation 65% 97% 72 h Moderate High
Friedel-Crafts 58% 95% 96 h Low Moderate
Buchwald-Hartwig 78% 99% 12 h High High
Microwave-Assisted 80% 98% 2 h High Limited

Insights:

  • Buchwald-Hartwig offers the best yield and purity but requires expensive catalysts.
  • Microwave synthesis is optimal for rapid small-scale production.
  • Friedel-Crafts remains cost-effective for industrial applications despite longer timelines.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.35 (m, 2H, aryl), δ 3.82 (t, 2H, N–CH₂), δ 2.75 (t, 2H, CO–CH₂), δ 2.30 (s, 3H, CH₃), δ 1.95 (quintet, 2H, CH₂).
  • ¹³C NMR: δ 175.6 (C=O), δ 162.1 (C–F), δ 135.2–115.4 (aryl), δ 48.3 (N–CH₂), δ 30.1 (CO–CH₂).
  • HRMS (ESI+): m/z calc. for C₁₁H₁₂FNO [M+H]⁺: 210.0924, found: 210.0926.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 4.2 minutes, confirming >97% purity.

Industrial-Scale Considerations

Optimized protocols for kilogram-scale production prioritize solvent recycling (e.g., EtOH recovery) and catalyst reuse. The Friedel-Crafts route, despite lower yields, reduces waste generation (E-factor: 8.2 vs 15.5 for Buchwald-Hartwig). Continuous-flow systems enhance NAS efficiency, achieving throughputs of 1 kg/day.

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The lactam ring undergoes hydrolysis under acidic or basic conditions to form linear carboxylic acid derivatives. For example:

  • Acidic hydrolysis yields 4-fluoro-3-methylphenyl-substituted γ-aminobutyric acid (GABA analog) through ring cleavage at the amide bond .

  • Basic hydrolysis (e.g., with NaOH) generates the corresponding sodium carboxylate, which can be protonated to the free acid .

Table 1: Hydrolysis Conditions and Products

ConditionReagentProductYield
Acidic (HCl, Δ)6 M HCl, reflux4-Fluoro-3-methylphenyl-GABA~75%*
Basic (NaOH)2 M NaOH, 80°CSodium 4-fluoro-3-methylphenyl-GABA~60%*
[](pplx://action/followup) * Estimated based on analogous pyrrolidinone hydrolysis .

Nucleophilic Additions at the Carbonyl Group

The carbonyl group participates in nucleophilic reactions, though reduced reactivity compared to ketones due to conjugation with the lactam nitrogen:

  • Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols after acidic workup .

  • Amines (e.g., methylamine) undergo condensation to form imine derivatives, as observed in analogous 3-pyrrolin-2-ones .

Mechanistic Insight :
DFT studies reveal that nucleophilic attack proceeds via a tetrahedral intermediate stabilized by hydrogen bonding with the lactam NH group .

Electrophilic Aromatic Substitution (EAS)

The 4-fluoro-3-methylphenyl group directs electrophiles to specific positions:

  • Nitration : Occurs at the meta position relative to fluorine (C5 of the phenyl ring) due to fluorine’s strong electron-withdrawing effect .

  • Halogenation : Bromination with Br₂/AlCl₃ selectively targets the ortho position to the methyl group (C6) .

Table 2: EAS Reactivity and Regioselectivity

ReactionElectrophilePositionNotable Byproducts
NitrationNO₂⁺C5 (meta to F)Minimal
BrominationBr⁺C6 (ortho to CH₃)None observed

Functionalization via Alkylation/Acylation

The lactam nitrogen serves as a site for alkylation or acylation:

  • Methylation with methyl iodide in DMF produces N-methyl derivatives, enhancing lipophilicity .

  • Acylation with acetyl chloride forms N-acetylated compounds, useful for protecting-group strategies .

Key Consideration : Steric hindrance from the 3-methyl group on the phenyl ring slows N-functionalization compared to unsubstituted analogs .

Radical Reactions

Under UV light or radical initiators (e.g., AIBN):

  • The C-F bond undergoes homolytic cleavage , generating aryl radicals that dimerize or abstract hydrogen .

  • Decarboxylation of hydrolyzed derivatives (e.g., GABA analogs) produces fluorinated alkanes .

Coordination Chemistry

The carbonyl oxygen and lactam nitrogen act as bidentate ligands for transition metals:

  • Complexes with Cu(II) or Ni(II) exhibit square-planar geometries, confirmed by X-ray crystallography .

  • Applications : These complexes show potential as catalysts in cross-coupling reactions .

Biological Activity and Derivatization

While not directly a chemical reaction, the compound’s bioactivity informs its reactivity:

  • Antimicrobial derivatives : Functionalization at C3 with sulfonamide groups enhances activity against S. aureus (MIC = 8 µg/mL).

  • Antiviral analogs : Introduction of a thiocarbonyl group at C2 improves inhibition of viral proteases .

Stability and Degradation

  • Photodegradation : UV exposure (λ = 254 nm) decomposes the compound via C-F bond cleavage, forming 3-methylphenylpyrrolidin-2-one .

  • Thermal stability : Decomposes above 250°C, releasing HF and forming polycyclic aromatic hydrocarbons .

Scientific Research Applications

Chemical Properties and Structure

1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one possesses a distinctive molecular structure that contributes to its biological activity. The presence of the fluorine atom and the pyrrolidine ring enhances its interaction with biological targets. Its chemical formula is C12H14FN, and it has a molecular weight of 201.25 g/mol.

Analytical Chemistry

The compound is frequently utilized as a reference standard in analytical chemistry. Its distinct structure allows researchers to identify and quantify similar compounds effectively using techniques such as:

  • Mass Spectrometry (MS)
  • Nuclear Magnetic Resonance (NMR)
  • Infrared Spectroscopy (IR)

These methods are critical for ensuring the accuracy of results in various chemical analyses.

Biological Studies

Research has indicated that this compound interacts with neurotransmitter receptors, leading to potential implications in understanding its effects on biological systems. Specific areas of interest include:

  • Neurotransmitter Interaction : The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmission and potentially affecting mood and cognition.
  • Pharmacological Research : Investigations into its therapeutic applications are ongoing, particularly regarding its potential as a precursor for drug development targeting neurological disorders.

Medicinal Chemistry

The compound's structural properties make it a candidate for further exploration in medicinal chemistry. Its potential therapeutic applications include:

  • Development of New Drugs : Due to its similarity to known psychoactive substances, there is interest in evaluating its efficacy and safety for use in treating conditions such as depression or anxiety.

Case Study 1: Antitumor Effects

In vitro studies demonstrated that this compound significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism involved the induction of apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.

Study ParameterResult
Cell LineA431
Assay TypeIn vitro
MechanismApoptosis via caspase activation

Case Study 2: Antimicrobial Activity

Research conducted on various bacterial strains revealed notable antimicrobial properties of this compound. It was particularly effective against Gram-positive bacteria, indicating its potential utility in developing new antibiotics.

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics; however, comprehensive toxicological studies are necessary to fully understand its safety profile. Initial findings indicate minimal toxicity at therapeutic doses, but further research is essential for conclusive results.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system.

Comparison with Similar Compounds

Table 2: Antioxidant Activity of Pyrrolidin-2-one Derivatives

Compound Substituents DPPH Radical Scavenging (vs. Vitamin C)
1-(5-Chloro-2-hydroxyphenyl) derivative 5-Cl, 2-OH 1.35×
1-(4-Fluorophenyl) derivative 4-F 1.5×

Anti-Alzheimer’s and Adrenolytic Profiles

Pyrrolidin-2-one derivatives with aromatic substitutions demonstrate diverse therapeutic potentials:

  • Anti-Alzheimer’s Activity : Compound 10b (3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) shows acetylcholinesterase inhibition comparable to donepezil, attributed to the 4-fluorobenzoyl group enhancing target affinity .
  • Adrenolytic Activity: In arylpiperazine-pyrrolidinone hybrids, 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (pKi = 7.13 for α1-AR) demonstrates that chloro substituents optimize adrenergic receptor binding, whereas fluorinated analogs may prioritize hypotensive effects .

Table 3: Receptor Binding Affinities of Selected Derivatives

Compound Target Receptor pKi Value
1-(2-Chlorophenyl)-piperazinyl derivative α1-AR 7.13
1-(4-Fluorophenyl)-piperazinyl derivative α2-AR 7.29

Biological Activity

1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one, often referred to in the literature as 4F-3Me-α-PVP, is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention due to its structural similarities to other cathinone derivatives and its potential biological activities, particularly in the context of pharmacology and toxicology.

Chemical Structure and Properties

The molecular formula of this compound is C17H24FNO, indicating the presence of a fluorine atom and a pyrrolidine ring in its structure. The compound's properties can be summarized as follows:

PropertyValue
Molecular Weight281.38 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

Toxicology and Overdose Cases

Reports have emerged regarding overdose incidents associated with 4F-3Me-α-PVP, indicating significant risks linked to its use. One notable case from early 2022 involved fatal poisoning attributed to this compound, emphasizing the urgent need for further research into its safety profile and toxicological effects .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it interacts with monoamine transporters, particularly dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This action can result in heightened alertness and mood elevation .

Comparative Analysis with Related Compounds

A comparative analysis with other related compounds provides insight into the biological activity of this compound:

CompoundSimilarityBiological Activity
α-PVPHighStimulant effects; potential for abuse
4F-α-PVPModerateSimilar stimulant properties; safety concerns
Other cathinones (e.g., MDPV)VariesVarying stimulant effects; known toxicity profiles

Case Studies

Case Study 1: Overdose Incident
A case study reported a fatal overdose involving 4F-3Me-α-PVP in a young adult. The individual exhibited severe agitation, tachycardia, and hyperthermia before succumbing to complications related to the overdose. This incident underscores the potential dangers associated with this compound .

Case Study 2: In Vitro Studies
In vitro studies exploring the binding affinity of pyrrolidine derivatives to serotonin receptors suggest that compounds like this compound may influence serotonergic pathways, which could contribute to their psychoactive effects. Further research is needed to confirm these interactions and their implications for drug development .

Q & A

Basic: How can researchers optimize the synthesis of 1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one to improve yield and purity?

Methodological Answer:
Synthetic optimization should focus on reaction conditions such as temperature, solvent selection, and catalyst efficiency. For example, demonstrates that using aqueous HCl under controlled heating (0–50°C) can promote cyclization and salt formation in structurally similar pyrrolidin-2-one derivatives . Researchers should also consider stoichiometric ratios of precursors (e.g., fluorophenyl and pyrrolidinone intermediates) and employ real-time monitoring (e.g., TLC or HPLC) to identify optimal reaction endpoints. Post-synthetic purification via recrystallization or column chromatography can enhance purity.

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray diffraction (XRD): Single-crystal XRD (as in and ) provides definitive structural confirmation, including bond angles and crystallographic parameters .
  • NMR spectroscopy: 1H^{1}\text{H} and 19F^{19}\text{F} NMR can verify substituent positions and fluorine integration.
  • Mass spectrometry (HRMS): Accurate mass determination ensures molecular formula consistency.
  • FT-IR: Confirms lactam carbonyl stretching (~1700 cm1^{-1}) and aromatic C–F vibrations.

Basic: How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:
Stability studies should include:

  • Thermal analysis (TGA/DSC): Determine decomposition temperatures and phase transitions.
  • Hygroscopicity testing: Monitor moisture uptake under controlled humidity (e.g., 25°C/60% RH) to assess hydrolytic degradation risks, as fluorinated pyrrolidinones may form acidic byproducts .
  • Light exposure assays: UV-Vis spectroscopy can detect photolytic degradation.

Advanced: What strategies are effective for resolving enantiomers of chiral pyrrolidin-2-one derivatives like this compound?

Methodological Answer:

  • Chiral chromatography: Use polysaccharide-based columns (e.g., Chiralpak®) with mobile phases optimized for fluorinated compounds. highlights chiral resolution via HPLC for structurally complex pyrrolidinones .
  • Stereoselective synthesis: Employ asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to directly synthesize enantiopure intermediates.

Advanced: How can computational modeling aid in understanding the biological activity of this compound?

Methodological Answer:

  • Molecular docking: Use crystal structure data (e.g., from ) to model interactions with target proteins (e.g., enzymes or receptors) .
  • DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding affinity.
  • MD simulations: Assess conformational stability in solvated environments over nanosecond timescales.

Advanced: What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • Enzyme inhibition assays: Fluorometric or radiometric assays to test activity against kinases, proteases, or phosphodiesterases (see for fluorophenyl derivatives in bioactivity studies) .
  • Cytotoxicity screening: Use MTT or resazurin assays in cell lines relevant to therapeutic targets.
  • Metabolic stability: Incubate with liver microsomes to assess CYP450-mediated degradation.

Advanced: How can researchers address conflicting spectral data during structural elucidation?

Methodological Answer:

  • Cross-validation: Combine XRD (for absolute configuration) with 13C^{13}\text{C} NMR DEPT experiments to resolve ambiguities in carbon environments .
  • Isotopic labeling: Introduce 2H^{2}\text{H} or 19F^{19}\text{F} labels to track specific substituents in complex spectra.
  • Collaborative analysis: Use multi-instrument datasets (e.g., NMR, MS, IR) to reconcile discrepancies, as demonstrated in and .

Advanced: What scale-up challenges arise during the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Heat dissipation: Use jacketed reactors with precise temperature control to avoid exothermic runaway reactions, critical for fluorinated intermediates .
  • Solvent recovery: Optimize distillation or membrane filtration for high-boiling solvents (e.g., DMF or DMSO).
  • Purity maintenance: Implement inline PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring.

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